An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110: A Fluorogenic Substrate for Elastase Activity
An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110: A Fluorogenic Substrate for Elastase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific fluorogenic substrate for measuring the activity of elastase, particularly neutrophil elastase. This non-fluorescent bisamide derivative of rhodamine 110 is enzymatically cleaved by elastase to produce a highly fluorescent product, providing a robust method for quantifying enzyme activity in a variety of research and drug discovery applications. This technical guide provides a comprehensive overview of the properties, experimental protocols, and relevant biological pathways associated with the use of (Z-Ala-Ala-Ala-Ala)2Rh110.
Core Properties and Data Presentation
(Z-Ala-Ala-Ala-Ala)2Rh110 is a well-characterized molecule with specific chemical and physical properties crucial for its application in fluorescence-based assays. A summary of its key characteristics is presented in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanyl-N'-(rhodamine-110-yl)-L-alanyl-L-alanyl-L-alanyl-L-alaninamide |
| Synonyms | (Z-AAAA)2Rh110, bis-(CBZ-L-alanyl-L-alanyl-L-alanyl-L-alanyl) rhodamine 110 |
| CAS Number | 188047-23-4 |
| Molecular Formula | C60H74N10O15 |
| Molecular Weight | 1175.3 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO |
Table 2: Spectroscopic Properties
| Property | Wavelength (nm) |
| Excitation (maximum) | 499 |
| Emission (maximum) | 521 |
Table 3: Recommended Storage and Handling
| Condition | Recommendation |
| Storage Temperature | -20°C |
| Handling | Protect from light and moisture. |
Enzymatic Reaction and Kinetics
(Z-Ala-Ala-Ala-Ala)2Rh110 is specifically designed as a substrate for elastase. The enzymatic cleavage of the amide bonds linking the tetra-alanine peptides to the rhodamine 110 core results in a significant increase in fluorescence.
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Reaction Principle: (Z-Ala-Ala-Ala-Ala)₂Rh110 (non-fluorescent) + Elastase → 2 Z-Ala-Ala-Ala-Ala + Rhodamine 110 (highly fluorescent)
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Kinetic Parameters: Specific Michaelis-Menten constants (Km and Vmax) for the interaction of (Z-Ala-Ala-Ala-Ala)2Rh110 with neutrophil elastase are not readily available in peer-reviewed literature. These parameters are often enzyme and condition-specific and would typically be determined empirically by the researcher during assay development and validation.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing (Z-Ala-Ala-Ala-Ala)2Rh110 in a typical neutrophil elastase activity assay, based on commercially available kits.
Reagent Preparation
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Assay Buffer: A common assay buffer is Tris-HCl (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM) and a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent aggregation.
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Substrate Stock Solution: Prepare a concentrated stock solution of (Z-Ala-Ala-Ala-Ala)2Rh110 in anhydrous DMSO (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.
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Working Substrate Solution: On the day of the experiment, dilute the stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.
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Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in a suitable buffer (e.g., 50 mM sodium acetate, 200 mM NaCl, pH 5.5). For the assay, dilute the enzyme to the desired concentration in the assay buffer immediately before use.
In Vitro Elastase Activity Assay Protocol
This protocol is designed for a 96-well plate format.
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Plate Setup:
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Add 50 µL of assay buffer to each well.
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Add 25 µL of the diluted enzyme solution to the sample wells.
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For a negative control, add 25 µL of assay buffer instead of the enzyme solution.
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If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
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Reaction Initiation:
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Add 25 µL of the working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
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Incubation:
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Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.
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Fluorescence Measurement:
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Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes for kinetic assays) or at a single endpoint after a fixed incubation time (e.g., 30-60 minutes).
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Use a fluorescence plate reader with excitation set to ~499 nm and emission set to ~521 nm.
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Data Analysis:
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For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
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For endpoint assays, subtract the fluorescence of the negative control from the sample wells.
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Enzyme activity can be calculated by comparing the rate of fluorescence increase to a standard curve generated with a known concentration of rhodamine 110.
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Mandatory Visualizations
Signaling Pathways Involving Neutrophil Elastase
Neutrophil elastase is a key protease involved in various physiological and pathological processes, particularly in inflammation and tissue remodeling. Its activity can be a crucial indicator in several signaling pathways.
Caption: Signaling pathways activated by neutrophil elastase release.
Experimental Workflow for Elastase Activity Assay
The following diagram illustrates the general workflow for a fluorescence-based elastase activity assay using (Z-Ala-Ala-Ala-Ala)2Rh110.
Caption: General workflow for a fluorescence-based elastase assay.
